Chlormadinol acetate

Description

Historical Trajectories and Research Milestones of Chlormadinone (B195047) Acetate (B1210297)

Early Synthetic Development and Pharmaceutical Introduction

The quest for orally active progestogens in the mid-20th century led to the synthesis of numerous steroid derivatives. Following the development of 17α-acetoxyprogesterone in 1954, and later medroxyprogesterone (B1676146) acetate and megestrol (B1676162) acetate, chlormadinone acetate was synthesized in 1959 at Syntex. kup.atoncotarget.com Its synthesis was first detailed in 1960, involving the treatment of 17α-acetoxyprogesterone with ethyl orthoformate, followed by conversion with N-chlorosuccinimide and dehydrogenation. iarc.fr

CMA was introduced for medical use in 1965. wikipedia.org In the United States, it was a component of the first sequential oral contraceptive pill, C-Quens, marketed by Eli Lilly. wikipedia.org The prototype progestogen-only oral contraceptive containing chlormadinone acetate was introduced in 1969. nih.gov

Evolution of Research Interests and Therapeutic Rationales

Initial research on chlormadinone acetate centered on its potent progestogenic activity, which is about one-third higher than that of progesterone (B1679170), and its strong anti-gonadotropic effects. nih.gov These properties made it a prime candidate for hormonal contraception by inhibiting ovulation. researchgate.netpatsnap.com

Over time, research interests expanded to include its pronounced anti-androgenic effects. nih.gov This is attributed to its ability to competitively block androgen receptors and inhibit the enzyme 5α-reductase, which is involved in androgen synthesis. researchgate.netnih.govnih.gov This dual action led to investigations into its use for androgen-dependent conditions. wikipedia.org

Historical Analysis of Preclinical Safety Concerns and Species-Specific Responses

Preclinical studies in the late 1960s and early 1970s raised safety concerns. Notably, studies in beagle dogs revealed a link between chlormadinone acetate administration and the development of mammary tumors. nih.govdrugbank.com This led to the withdrawal of CMA-containing products from the U.S. market in 1972. nih.govdrugbank.com Similarly, its use was suspended in the United Kingdom in 1970 due to evidence of breast nodule induction in laboratory animals. iarc.frnih.gov

Further preclinical research in rats showed that high oral doses of chlormadinone acetate could lead to atrophy of the adrenal cortex, prostate, and pituitary corticotropin-producing cells in males, and a significant decrease in uterine weights in females. nih.gov It was also reported to be embryolethal and teratogenic in some species when administered during organogenesis. inchem.org However, extensive epidemiological studies in humans have not shown clinical evidence of teratogenic or foetotoxic effects. windows.net

Conceptual Frameworks for Chlormadinone Acetate Research

Positioning within Synthetic Steroid Chemistry and Endocrine Pharmacology

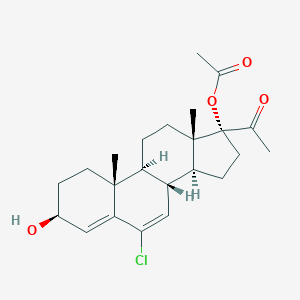

Chlormadinone acetate is classified as a synthetic pregnane (B1235032) steroid and a derivative of 17α-hydroxyprogesterone. wikipedia.org Its chemical structure, 17α-acetoxy-6-chloro-6-dehydroprogesterone, features a chlorine atom at the C6 position and a double bond between the C6 and C7 positions. wikipedia.org It is the C17α acetate ester of chlormadinone. wikipedia.org

From a pharmacological perspective, CMA is a potent agonist of the progesterone receptor. nih.govwikipedia.org It also acts as a partial antagonist of the androgen receptor and exhibits weak glucocorticoid activity. nih.gov Unlike some other progestins, it has no mineralocorticoid or estrogenic activity. nih.gov Its antigonadotropic effects stem from its progestogenic activity, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. wikipedia.orgpatsnap.com

Contribution to Reproductive Endocrinology and Steroid Biology

Chlormadinone acetate has significantly contributed to the understanding of reproductive endocrinology. Its primary mechanism in contraception involves the inhibition of ovulation through the suppression of gonadotropin-releasing hormone (GnRH), which in turn reduces LH and FSH levels. patsnap.com Furthermore, it alters the endometrium, making it less receptive to implantation, and increases the viscosity of cervical mucus, hindering sperm penetration. researchgate.netpatsnap.com

The study of CMA has also advanced the field of steroid biology by elucidating the distinct effects of synthetic progestins compared to natural progesterone. Its anti-androgenic properties, for example, have provided a therapeutic tool for managing hyperandrogenic disorders. researchgate.net Research on its metabolism has identified active metabolites, such as 3α-hydroxy-CMA and 3β-hydroxy-CMA, contributing to the broader knowledge of steroid metabolism. wikipedia.org

Interactive Data Table: Key Properties of Chlormadinone Acetate

| Property | Description |

| Chemical Class | Synthetic pregnane steroid |

| Parent Compound | 17α-hydroxyprogesterone |

| Primary Mechanism | Progesterone receptor agonist |

| Secondary Actions | Antiandrogen, Antigonadotropin, Weak glucocorticoid |

| Key Structural Features | Chlorine at C6, Double bond at C6-C7, Acetate ester at C17α |

Theoretical Underpinnings of Progestin and Antiandrogen Mechanisms

The therapeutic and physiological effects of chlormadinone acetate are rooted in its molecular interactions with specific nuclear receptors, primarily the progesterone receptor (PR) and the androgen receptor (AR). The theoretical framework for its dual action as a progestin and an antiandrogen involves distinct yet interconnected mechanisms.

Progestogenic Activity:

Chlormadinone acetate's primary mechanism is its function as a potent agonist at the progesterone receptor. nih.gov Progestogens, both natural and synthetic, exert their effects by binding to and activating these intracellular receptors. nih.gov Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs). apexbt.com This interaction modulates the transcription of target genes, leading to the physiological effects associated with progesterone. apexbt.com

CMA's high affinity for the progesterone receptor is a key determinant of its potent progestogenic activity. researchgate.netapexbt.com Research indicates that CMA has a binding affinity for the human progesterone receptor that is significantly higher than that of progesterone itself. wikipedia.org This strong binding translates to a robust progestogenic response, influencing endometrial proliferation and secretion. apexbt.com The progestogenic activity of CMA is also responsible for its antigonadotropic effects, where it suppresses the mid-cycle surge of luteinizing hormone (LH), thereby inhibiting ovulation. wikipedia.orgapexbt.com

Antiandrogenic Activity:

In addition to its progestogenic effects, chlormadinone acetate exhibits significant antiandrogenic properties. nih.gov This activity is primarily achieved through two main pathways:

Competitive Androgen Receptor Blockade: CMA acts as a direct antagonist to the androgen receptor. wikipedia.orgnih.gov It competes with endogenous androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), for binding to the AR. nih.gov By occupying the receptor without inducing a full androgenic response, it effectively blocks the action of androgens in target tissues. ncats.ioresearchgate.net While it is an antagonist, some studies suggest it may act as a weak partial agonist in the absence of more potent androgens. wikipedia.org

The antiandrogenic properties of CMA are particularly relevant in the context of androgen-dependent conditions. The combination of direct receptor blockade and inhibition of androgen synthesis makes it an effective antiandrogen. nih.govmdpi.com

Receptor Binding Affinity:

The specific hormonal profile of chlormadinone acetate is defined by its binding affinities to various steroid receptors. In vitro binding assays have quantified these interactions, providing a molecular basis for its observed effects. CMA demonstrates a high affinity for both the progesterone and androgen receptors. nih.govresearchgate.net Its affinity for the glucocorticoid receptor is notably lower, and it does not bind to mineralocorticoid or estrogen receptors. apexbt.comnih.gov

The binding affinities of Chlormadinone Acetate and its metabolites to human steroid receptors are detailed in the table below.

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

|---|---|---|---|

| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |

| 3α-OH-CMA | 13 | 83 | 69 |

| 3β-OH-CMA | 6.0 | 20 | 21 |

| R5020 (Reference Progestin) | 4.3 | - | - |

| Methyltrienolone (Reference Androgen) | - | 2.9 | - |

| Dexamethasone (Reference Glucocorticoid) | - | - | 1.2 |

Data sourced from comparative in vitro binding studies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEHDZXXCDSAFE-JBSAMAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953232 | |

| Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3114-44-1 | |

| Record name | 3β-Hydroxychlormadinone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3114-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormadinol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Chlormadinone Acetate Action

Receptor Agonism and Antagonism: Binding Kinetics and Functional Consequences

Chlormadinone (B195047) Acetate's pharmacological profile is characterized by its ability to act as both an agonist and an antagonist at different steroid hormone receptors, leading to a unique set of functional outcomes.

Progesterone (B1679170) Receptor Agonism: Structural Basis and Ligand-Binding Domain Interactions

Chlormadinone Acetate (B1210297) is a potent agonist of the progesterone receptor (PR). nih.govthermofisher.com Its high progestogenic activity is attributed to its specific chemical structure. Derived from 17α-hydroxyprogesterone, the addition of a chlorine atom at the C6 position and a double bond between the C6 and C7 positions, along with an acetate ester at the C17α position, significantly enhances its progestational activity compared to the parent compound. tandfonline.comtandfonline.com Like other progestins, CMA binds to the two isoforms of the progesterone receptor, PR-A and PR-B, which are ligand-activated transcription factors. tandfonline.comtandfonline.com This binding induces a conformational change in the ligand-binding domain (LBD) of the receptor, which then allows the receptor-ligand complex to regulate the transcription of target genes. nih.govmedchemexpress.com The progestogenic effects of CMA are dose-dependent and can be influenced by the presence of estrogens, which can promote the formation of progesterone receptors. nih.gov

Androgen Receptor Antagonism: Competitive Inhibition and Transcriptional Modulations

In addition to its progestogenic activity, Chlormadinone Acetate is a potent antiandrogen. wikipedia.org It functions as an antagonist of the androgen receptor (AR), competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net Research has shown that CMA's affinity for the AR is significant, although somewhat less than that of cyproterone (B1669671) acetate (CPA). wikipedia.org In competitive binding assays, the Ki for CMA was determined to be 3.3 +/- 1.5 x 10(-8) M, compared to 7.2 +/- 1.3 x 10(-8) M for CPA. nih.gov

Glucocorticoid Receptor Interactions: Affinity and Selective Ligand Binding

Chlormadinone Acetate also interacts with the glucocorticoid receptor (GR), though with a lower affinity compared to its binding to the progesterone and androgen receptors. researchgate.netnih.gov Binding assays have revealed that CMA's affinity for the human glucocorticoid receptor is approximately five times lower than its affinity for the PR and AR. researchgate.netnih.gov Specifically, the Ki value for CMA binding to the human GR was found to be 16 nM. nih.gov

Despite this lower affinity, CMA exhibits weak glucocorticoid activity. wikipedia.orgnih.gov This activity is generally only significant at higher doses than those typically used in hormonal contraception. wikipedia.org The interaction with the GR is selective, and the metabolites of CMA, such as 3α-OH-CMA and 3β-OH-CMA, show different binding affinities and functional activities at the GR. wikipedia.orgresearchgate.net For instance, in rabbit bioassays, glucocorticoid activity was highest for CMA itself, less for 3α-OH-CMA, and not observed with 3β-OH-CMA. wikipedia.org

Receptor-Mediated Signal Transduction Pathways

The binding of Chlormadinone Acetate to its primary target receptors—progesterone, androgen, and to a lesser extent, glucocorticoid receptors—initiates a cascade of intracellular signaling events. As a nuclear receptor agonist/antagonist, CMA's primary mechanism involves the regulation of gene expression. nih.gov Upon ligand binding, the receptor-CMA complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govnih.gov

Beyond this classical genomic pathway, progestins can also elicit rapid, non-genomic effects through membrane-associated receptors that activate various signal transduction pathways. nih.gov For instance, progestins can activate the SRC/RAS/RAF/MEK/ERK signaling cascade. frontiersin.org Research on human dental pulp cells has shown that CMA can enhance odontogenic differentiation and mineralization through the extracellular signal-regulated kinase (ERK) signaling pathway, indicated by the phosphorylation of ERK. researchgate.net This suggests that CMA's cellular effects are mediated by a complex network of both genomic and non-genomic signaling pathways.

Enzymatic Modulation and Intracellular Metabolic Pathways

Chlormadinone Acetate's mechanism of action also extends to the modulation of key enzymes involved in steroid metabolism.

Inhibition of Steroidogenic Enzymes: Focus on 5α-reductase

A significant aspect of Chlormadinone Acetate's antiandrogenic effect is its ability to inhibit 5α-reductase. nih.govmdpi.comadooq.com This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). mdpi.comscirp.org By inhibiting 5α-reductase, CMA reduces the levels of DHT in target tissues, thereby diminishing androgenic stimulation. researchgate.netpatsnap.com

In addition to 5α-reductase, some studies suggest that CMA may also inhibit 3β-hydroxysteroid dehydrogenase, an enzyme involved in the synthesis of various steroid hormones. nih.gov

Table of Research Findings on Chlormadinone Acetate's Receptor Interactions and Enzyme Inhibition:

| Parameter | Receptor/Enzyme | Finding |

| Receptor Binding Affinity (Ki) | Progesterone Receptor | 2.5 nM nih.gov |

| Androgen Receptor | 3.8 nM nih.gov | |

| Glucocorticoid Receptor | 16 nM nih.gov | |

| Competitive Binding (Ki) | Androgen Receptor | 3.3 +/- 1.5 x 10(-8) M nih.gov |

| Transcriptional Inhibition | Androgen Receptor | ~40% inhibition at 3 x 10(-7) M nih.gov |

| Enzyme Inhibition (Ki) | 5α-reductase | 1.4 x 10(-5) M nih.gov |

Modulation of Inflammatory Mediators: Cyclooxygenase-2 (COX-2) Expression and Prostaglandin (B15479496) Biosynthesis

Chlormadinone acetate has been shown to be a potent suppressor of prostaglandin biosynthesis, a key process in inflammation. researchgate.netnih.gov This effect is primarily achieved by down-regulating the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for converting arachidonic acid into prostaglandins (B1171923) during an inflammatory response. researchgate.netscielo.org.mx

In ex vivo studies using human endometrial explants stimulated with the pro-inflammatory cytokine interleukin-1β (IL-1β), CMA significantly reduced the messenger RNA (mRNA) levels of COX-2. researchgate.netnih.gov This suppression of COX-2 expression directly leads to a decrease in the production of prostaglandins, such as Prostaglandin F2α (PGF2α). researchgate.netnih.gov Research comparing CMA to other progestins like dienogest (B1670515) (DNG) and drospirenone (B1670955) (DRSP) found that CMA exerted the strongest down-regulation of COX-2 mRNA and subsequent PGF2α release. nih.gov The effect of CMA was observed to be independent of the menstrual cycle phase or the presence of endometriosis. nih.gov

The progestin-specific activity of CMA appears to be the main driver of this effect, as demonstrated in comparative studies with dexamethasone, a glucocorticoid. nih.gov While both have anti-inflammatory properties, CMA's ability to suppress COX-2 and PGF2α in IL-1β-treated endometrial tissue was significant, whereas dexamethasone's was not. nih.gov

Table 1: Effect of Chlormadinone Acetate (CMA) on Inflammatory Mediators in Human Endometrial Explants

| Mediator | Effect of CMA Treatment | Key Finding | Source |

|---|---|---|---|

| COX-2 mRNA | Significant downregulation (-55%) | CMA's effect was stronger compared to dienogest (-40%) and drospirenone (-46%). | nih.gov |

| PGF2α Release | Significant reduction (average of -60%) | Dienogest and drospirenone showed no significant reduction. | nih.gov |

Effects on Ion Transporters: Na+/K+-ATPase Inhibition and Cellular Homeostasis

Chlormadinone acetate also interacts with fundamental cellular ion transport systems, specifically the Na+/K+-ATPase enzyme. nih.gov This enzyme, also known as the sodium-potassium pump, is crucial for maintaining cellular membrane potential and regulating cellular volume and ion homeostasis across the plasma membrane. nih.govresearchgate.net

In vitro studies on microsomal membrane preparations from bullfrog brain and spinal cord demonstrated that CMA inhibits Na+/K+-ATPase activity. nih.gov Notably, CMA was found to be a more potent inhibitor than the classic Na+/K+-ATPase inhibitor, ouabain, in this specific model system. nih.gov However, despite its ability to inhibit the isolated enzyme, CMA did not affect the electrogenic activity of the Na+,K+-pump in situ in neurons of the bullfrog sympathetic ganglion. nih.gov This suggests that while CMA can interact with the enzyme, it does not produce the same functional outcome as ouabain-like compounds in a living cell context. nih.gov Further research has shown that chemical modification of CMA, such as through glycosidation, alters its interaction with Na+/K+-ATPase, making it a less potent inhibitor in enzyme assays but transforming it into a cardioactive steroid in vivo. nih.gov

Table 2: Comparative Inhibition of Na+/K+-ATPase by Chlormadinone Acetate (CMA) and Ouabain

| Compound | Tissue Source | IC50 (Concentration for 50% Inhibition) | Source |

|---|---|---|---|

| Chlormadinone Acetate | Bullfrog Brain & Spinal Cord | 4.5 µM | nih.gov |

| Ouabain | Bullfrog Brain & Spinal Cord | 10 µM | nih.gov |

| Ouabain | Beef Brain | 2.2 µM | nih.gov |

Gene Expression Regulation and Epigenetic Dynamics

Beyond its direct receptor-mediated actions, Chlormadinone Acetate is implicated in the complex regulation of gene expression through epigenetic mechanisms. As an acetate-containing compound, its metabolism can influence the cellular pool of acetyl-CoA, a critical molecule for histone acetylation and subsequent chromatin remodeling.

While direct studies on CMA-induced histone acetylation are limited, the metabolic fate of its acetate component provides a strong basis for a potential epigenetic role. The acetate group can be cleaved and converted into acetyl-CoA. wikipedia.orgfrontiersin.org This acetyl-CoA serves as the universal acetyl group donor for histone acetyltransferases (HATs), enzymes that attach acetyl groups to lysine (B10760008) residues on histone proteins. biorxiv.orgnih.gov Histone acetylation generally leads to a more relaxed chromatin structure, making DNA more accessible for transcription factors and promoting gene expression. nih.govnih.gov

Studies on acetate itself have shown that it can induce histone acetylation at various sites, including H3K9, H3K27, and H4, in different cell types. nih.govnih.gov Therefore, it is plausible that the acetate derived from CMA metabolism contributes to the cellular acetyl-CoA pool, thereby modulating histone acetylation patterns and influencing the expression of a wide array of genes. frontiersin.orgbiorxiv.org

The epigenetic modifications potentially influenced by CMA's acetate metabolite can lead to the regulation of specific target genes.

FASN and ACACA: The expression of key lipogenic genes, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase Alpha (ACACA), is closely linked to histone acetylation. nih.govresearchgate.net Acetate has been shown to promote histone acetylation at the promoter regions of FASN and ACACA, thereby upregulating their expression. researchgate.net Given that FASN and ACACA are crucial for fatty acid synthesis, this pathway suggests a link between the acetate from CMA and lipid metabolism regulation at the genetic level. nih.gov

IFN-γ: The relationship with Interferon-gamma (IFN-γ), a key cytokine in the immune response, is more indirect. Research has demonstrated that inhibiting the FASN enzyme can, in turn, promote IFN-γ production in certain T helper cell subsets (Th1 and Th1-like Th17 cells). nih.gov This suggests a potential, albeit complex and context-dependent, regulatory cascade where the metabolic influence of CMA's acetate on FASN expression could indirectly modulate IFN-γ levels.

The conversion of acetate into the epigenetically active molecule acetyl-CoA is catalyzed by Acetyl-CoA Synthetases (ACSS). frontiersin.orgnih.gov There are two key isoforms: ACSS1, which is mitochondrial, and ACSS2, which is located in the cytoplasm and nucleus. researchgate.netnih.gov

ACSS2 is particularly important for epigenetic regulation, as it can generate a local pool of acetyl-CoA in the nucleus directly for use by histone acetyltransferases. frontiersin.orgbiorxiv.org This enzyme essentially recycles acetate derived from various sources, including histone deacetylation reactions, into acetyl-CoA for new histone acetylation events. frontiersin.org Studies have demonstrated that the ability of acetate to increase histone acetylation and promote the expression of genes like FASN and ACACA is dependent on both ACSS1 and ACSS2. researchgate.net Therefore, the epigenetic impact of acetate derived from CMA metabolism is critically dependent on the activity of these synthetase enzymes, which link the metabolic state to the epigenetic landscape and gene transcription. nih.govspringermedizin.de

The effects of Chlormadinone Acetate on gene expression are not uniform and can vary significantly depending on sex and tissue type.

Transcriptional Responses: A study in zebrafish exposed to CMA revealed distinct transcriptional effects in different organs and between sexes. nih.gov For example, significant decreases in vitellogenin (vtg1) transcripts were observed in the ovaries and liver of females, while the progesterone receptor (pgr) transcripts were significantly increased in the testes of males. nih.gov This demonstrates a clear sex- and tissue-specific transcriptional response to CMA.

Epigenetic Responses: The broader class of synthetic sex hormones has been shown to alter DNA methylation profiles in the fetus during development, affecting genes involved in neurodevelopment in a tissue-specific manner, particularly in the brain. nih.govresearchgate.net Furthermore, research on acetate supplementation in mice has shown sex-specific effects on histone acetylation and gene expression in the hippocampus, a key brain region for memory. biorxiv.org In toxicological studies, CMA was found to be genotoxic in the liver of female rats and in primary human hepatocytes from both male and female donors, indicating a degree of tissue-specificity in its effects. iarc.fr These findings support the concept that the epigenetic and transcriptional consequences of CMA exposure are highly dependent on the specific biological context of the tissue and the sex of the organism.

Pharmacological Profile and Endocrine System Interactions of Chlormadinone Acetate

Progestational Activities and Downstream Physiological Effects

Chlormadinone (B195047) acetate's primary mechanism of action involves its high affinity and agonist activity at the progesterone (B1679170) receptor (PR). nih.govresearchgate.netnih.gov This interaction initiates a cascade of physiological effects that mimic and amplify the actions of natural progesterone, influencing the endometrium, cervical mucus, and the hypothalamic-pituitary-ovarian axis.

Endometrial Proliferation and Differentiation Studies

Chlormadinone acetate (B1210297) exerts a significant influence on the endometrium, the inner lining of the uterus. Its progestogenic action leads to the suppression of endometrial thickness. nih.govresearchgate.nettandfonline.com This effect is crucial for its contraceptive efficacy, as it creates an unfavorable environment for the implantation of a fertilized ovum. who.intmedication-house.com

Studies on cultured human endometrial stromal cells have demonstrated the potent ability of chlormadinone acetate to induce decidualization, a key process for successful embryo implantation. jst.go.jp In these in-vitro studies, CMA was shown to induce a significant production of prolactin, a marker of decidualization, in a dose-dependent manner. jst.go.jp In fact, among several progestogens tested, CMA and medroxyprogesterone (B1676146) acetate induced the largest amount of prolactin production. jst.go.jp

Further research on endometrial histology following treatment with a combination of ethinylestradiol and chlormadinone acetate revealed effective and reversible endometrial effects without pathological changes. tandfonline.com After six cycles of treatment, a majority of subjects exhibited an inactive endometrium (60%), while 16% had a secretory endometrium. tandfonline.com Long-term studies over 20 cycles showed that 80.9% of women had atrophic, inactive, or secretory endometrium, with no instances of endometrial hyperplasia or malignancy. tandfonline.com Additionally, chlormadinone acetate has been found to suppress the biosynthesis of prostaglandins (B1171923) in human endometrial explants, which may contribute to its efficacy in managing dysmenorrhea. researchgate.net

Cervical Mucus Rheology and Barrier Function Modulation

A key aspect of chlormadinone acetate's contraceptive action is its effect on cervical mucus. nih.govpatsnap.com It increases the viscosity of the cervical mucus, creating a barrier that is less permeable to sperm. researchgate.nettandfonline.comwho.intmedication-house.comncats.io This thickened mucus physically impedes the passage of spermatozoa through the cervical canal and reduces their mobility, thereby preventing fertilization. medication-house.com

Early studies provided objective evidence of this cervical mucus block induced by chlormadinone acetate. journals.co.za Postcoital tests in women using CMA showed reduced sperm counts and motility in the cervical mucus. journals.co.za This alteration in the physical characteristics of the cervical mucus is a primary mechanism of action, particularly in low-dose progestogen-only contraceptive formulations. journals.co.za

Functional Antiestrogenic Actions via Gonadotropin Suppression

Chlormadinone acetate exhibits anti-estrogenic effects primarily through its strong anti-gonadotropic activity. nih.govresearchgate.net By acting on the hypothalamus-pituitary system, it suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.govwikipedia.orgnih.gov This suppression is achieved through negative feedback on gonadotropin-releasing hormone (GnRH) from the hypothalamus. patsnap.com

The inhibition of the mid-cycle LH surge is a critical component of its contraceptive effect, as it prevents ovulation. tandfonline.compatsnap.com Studies have shown that chlormadinone acetate can effectively suppress the LH surge, leading to the inhibition of follicular growth and maturation. researchgate.nettandfonline.comncats.io This antigonadotropic action results in a functional antiestrogenic state by reducing ovarian estradiol (B170435) production. wikipedia.org

Antiandrogenic Efficacy and Androgen Axis Control

In contrast to natural progesterone and some other synthetic progestins, chlormadinone acetate possesses moderate to pronounced antiandrogenic properties. nih.govresearchgate.netnih.govnih.gov This antiandrogenic activity is a key feature that distinguishes it and contributes to its therapeutic applications in androgen-dependent conditions.

Suppression of Gonadotropin Secretion (LH, FSH) and Ovarian/Adrenal Androgen Production

The antigonadotropic effects of chlormadinone acetate, as described previously, also play a crucial role in its antiandrogenic efficacy. By suppressing LH and FSH secretion, CMA indirectly reduces the production of androgens by the ovaries and adrenal glands. nih.govresearchgate.netnih.govncats.ionih.gov The reduction in LH levels leads to decreased testosterone (B1683101) production in the ovaries. researchgate.net

Clinical data has demonstrated a significant reduction in circulating ovarian and adrenal androgen levels with the use of chlormadinone acetate. researchgate.net This suppression of androgen production contributes to its effectiveness in treating hyperandrogenic disorders. researchgate.net

| Effect of Chlormadinone Acetate on Hormone Levels in Men with Benign Prostatic Hyperplasia | |

| Hormone | Suppression |

| Testosterone | ~76-85% |

| Estradiol | ~55-59% |

Data from studies on men with benign prostatic hyperplasia treated with 50 mg/day of chlormadinone acetate. wikipedia.org

Direct Androgen Receptor Blockade in Target Tissues

Beyond its indirect effects on androgen production, chlormadinone acetate exerts a direct antiandrogenic action by blocking androgen receptors (AR) in target tissues. nih.govresearchgate.netresearchgate.netnih.govscirp.org It acts as a competitive antagonist, binding to ARs and inhibiting the effects of endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net

Reduction of Skin 5α-reductase Activity and Androgen Metabolism

Chlormadinone acetate exerts its antiandrogenic effects through multiple mechanisms, one of which is the modulation of androgen metabolism within the skin. researchgate.netnih.gov A key enzyme in this process is 5α-reductase, which is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). nih.govpatsnap.com

CMA has been shown to inhibit the activity of 5α-reductase in the skin. researchgate.netnih.gov This inhibition reduces the local production of DHT in tissues such as sebaceous glands and hair follicles. nih.gov By decreasing the levels of this potent androgen, CMA can help mitigate androgen-dependent skin conditions. nih.govpatsnap.com The antiandrogenic action of CMA is not limited to 5α-reductase inhibition; it also acts as a competitive antagonist at the androgen receptor, directly blocking the effects of endogenous androgens like testosterone and DHT. researchgate.netresearchgate.netthermofisher.com This dual action of inhibiting androgen production and blocking androgen receptors contributes to its efficacy in managing hyperandrogenic symptoms. researchgate.netspringermedizin.de

Glucocorticoid Properties and Adrenocortical Interactions

Chlormadinone acetate exhibits weak glucocorticoid activity, a characteristic it shares with other 17α-hydroxyprogesterone derivatives. wikipedia.orgwikipedia.org This activity is primarily observed at higher doses and involves interaction with the glucocorticoid receptor (GR). wikipedia.org

Assessment of Glucocorticoid Activity in Animal Models

Studies in animal models have been instrumental in characterizing the glucocorticoid properties of CMA. In vitro binding assays have demonstrated that CMA has a lower affinity for the human glucocorticoid receptor compared to its affinity for the progesterone and androgen receptors. researchgate.netnih.gov Specifically, its binding affinity for the GR is approximately five times lower than for the other two receptors. researchgate.netkarger.com

In vivo studies in rats have provided further evidence of its glucocorticoid effects.

Oral administration of CMA at doses of 21.5 and 100 mg/kg for six days resulted in a reduction in the weight of the thymus and adrenal glands in immature rats, a classic indicator of glucocorticoid activity. researchgate.netkarger.comnih.gov Notably, the main metabolite of CMA, 3α-hydroxy-chlormadinone acetate (3α-OH-CMA), also demonstrated glucocorticoid effects, whereas the 3β-hydroxy-chlormadinone acetate (3β-OH-CMA) metabolite did not. researchgate.netkarger.comnih.gov

| Compound | Binding Affinity (Ki in nM) to Human Glucocorticoid Receptor |

|---|---|

| Chlormadinone Acetate (CMA) | 16 |

| 3α-OH-CMA | 69 |

| 3β-OH-CMA | 21 |

| Dexamethasone (Reference) | 1.2 |

| Compound | Dose (mg/kg p.o. for 6 days) | Effect on Thymus and Adrenal Gland Weight in Immature Rats |

|---|---|---|

| Chlormadinone Acetate (CMA) | 21.5 and 100 | Reduction |

| 3α-OH-CMA | 21.5 and 100 | Reduction |

| 3β-OH-CMA | Not specified | No reduction |

Potential for Adrenal Gland Modulations

The glucocorticoid activity of chlormadinone acetate suggests a potential for interaction with the hypothalamic-pituitary-adrenal (HPA) axis. patsnap.com By acting on the glucocorticoid receptor, high doses of CMA could potentially suppress the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to a decrease in adrenal corticosteroid production and, consequently, adrenal atrophy. patsnap.comdartmouth.edu

However, studies in dogs with benign prostatic hyperplasia treated with CMA for six months showed no histopathological effects on the adrenal glands or on the ACTH-positive cells in the pituitary. nih.gov Similarly, a four-year study in female beagle dogs with subcutaneous CMA implants found no remarkable changes in the adrenal glands. nih.gov These findings suggest that while CMA possesses intrinsic glucocorticoid activity, its impact on adrenal function under therapeutic conditions may not be significant. nih.govnih.gov It is important to note that abrupt discontinuation of high-dose CMA could potentially lead to adrenal insufficiency due to prior suppression. wikipedia.org

Pharmacokinetics and Biotransformation of Chlormadinone Acetate

Absorption and Systemic Distribution: How the Body Takes in Chlormadinone (B195047) Acetate (B1210297)

The journey of Chlormadinone acetate begins with its efficient uptake and distribution throughout the body.

Oral Bioavailability and Absorption Kinetics: A Swift and Complete Entry

Following oral administration, Chlormadinone acetate is rapidly and almost completely absorbed from the gastrointestinal tract. nih.govwindows.net This high systemic bioavailability, approaching 100%, is attributed to its minimal first-pass metabolism in the liver. wikipedia.orgwikiwand.com Peak plasma concentrations are typically observed within 1 to 2 hours after ingestion. windows.netnih.gov Studies have shown that after a single oral dose, the half-life is approximately 34 hours, which extends to around 38 hours with multiple doses. nih.gov Steady-state concentrations, where the rate of drug administration is equal to the rate of elimination, are generally achieved within 7 to 15 days of continuous use. wikipedia.orgwikiwand.com

A pharmacokinetic study in rats highlighted the potential for even greater oral bioavailability. When administered as a self-microemulsifying drug delivery system (SMEDDS), both the maximum concentration (Cmax) and the area under the curve (AUC) of CMA were significantly higher—by 1.98-fold—compared to the conventional tablet form. nih.gov

Plasma Protein Binding Characteristics and Distribution Volume: Widespread Distribution and Strong Protein Affinity

Once in the bloodstream, Chlormadinone acetate exhibits a high degree of binding to plasma proteins, primarily albumin. windows.net The binding is extensive, ranging from 96.6% to 99.4%, leaving only a small fraction of the drug free and pharmacologically active. wikipedia.orgwikiwand.com Notably, CMA shows no significant affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG). wikipedia.orgwikiwand.com

Due to its lipophilic (fat-loving) nature, Chlormadinone acetate is widely distributed throughout the body and tends to accumulate in fatty tissues. wikipedia.orgwikiwand.com While the precise volume of distribution for CMA is not definitively established, it is presumed to be large, similar to the structurally related compound cyproterone (B1669671) acetate. wikipedia.org

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | ~100% wikipedia.orgwikiwand.com |

| Time to Peak Plasma Concentration | 1-2 hours windows.netnih.gov |

| Plasma Protein Binding | 96.6-99.4% (primarily to albumin) wikipedia.orgwikiwand.com |

| Elimination Half-Life (Single Dose) | ~25-34 hours wikipedia.orgresearchgate.net |

| Elimination Half-Life (Multiple Doses) | ~34-39 hours wikipedia.orgresearchgate.net |

| Steady State Achievement | 7-15 days wikipedia.orgwikiwand.com |

Metabolism and Metabolite Characterization: The Transformation of Chlormadinone Acetate

The liver is the primary site for the biotransformation of Chlormadinone acetate, where it undergoes a series of chemical modifications.

Hepatic Biotransformation Pathways: The Role of Cytochrome P450 Enzymes

The metabolism of Chlormadinone acetate is extensive and involves several key pathways, including reduction, hydroxylation, deacetylation, and conjugation. wikipedia.orgwikiwand.com The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a crucial role in these transformations. drugbank.comsps.nhs.uk These enzymatic reactions modify the structure of CMA, preparing it for elimination from the body. ingentaconnect.com

Identification and Pharmacological Activity of Major Hydroxylated Metabolites: Active Byproducts with Significant Effects

The primary metabolites of Chlormadinone acetate are its hydroxylated forms, most notably 3α-hydroxy-CMA, 3β-hydroxy-CMA, and 2α-hydroxy-CMA. windows.netwikipedia.orgwikiwand.com Both 3α-OH-CMA and 3β-OH-CMA are considered major and pharmacologically active metabolites. wikipedia.orgwikiwand.comkarger.com

Research has shown that these metabolites retain significant biological activity. In rabbit endometrial proliferation tests, both 3α-OH-CMA and 3β-OH-CMA demonstrated progestogenic activities comparable to the parent compound, CMA. nih.govvulcanchem.com Furthermore, these metabolites also exhibit antiandrogenic properties. nih.govvulcanchem.com Studies in castrated rats revealed that both 3α-OH-CMA and 3β-OH-CMA could inhibit the testosterone-stimulated growth of the prostate and seminal vesicles. nih.govvulcanchem.com

The binding affinities of these metabolites to various steroid receptors have also been characterized. Both CMA and its 3-hydroxy metabolites bind to the human progesterone (B1679170) and androgen receptors. nih.govresearchgate.net CMA generally displays the highest affinity, followed by 3β-OH-CMA, and then 3α-OH-CMA. nih.gov

| Metabolite | Pharmacological Activity |

| 3α-hydroxy-CMA | Progestogenic and antiandrogenic activity. nih.govvulcanchem.com Also shows glucocorticoid properties. nih.gov |

| 3β-hydroxy-CMA | Progestogenic and antiandrogenic activity. nih.govvulcanchem.com |

| 2α-hydroxy-CMA | A major metabolite found after enzymatic cleavage. windows.net |

Influence of Enzyme Induction on Chlormadinone Acetate Metabolism: How Other Drugs Can Alter its Effectiveness

The metabolism of Chlormadinone acetate can be significantly influenced by other drugs that act as enzyme inducers. patsnap.com These substances, which include certain antiepileptic drugs (like carbamazepine (B1668303) and phenytoin), antibiotics (such as rifampicin), and some herbal supplements (like St. John's Wort), can accelerate the breakdown of CMA by boosting the activity of hepatic enzymes like CYP3A4. sps.nhs.ukpatsnap.comgpnotebook.com This increased metabolism can lead to lower plasma concentrations of Chlormadinone acetate, potentially reducing its therapeutic efficacy. patsnap.com Conversely, drugs that inhibit these enzymes can slow down the metabolism of CMA, leading to higher plasma levels. patsnap.com

Excretion Pathways and Half-Life Determination

The elimination of chlormadinone acetate (CMA) from the body occurs through multiple pathways, with research indicating that both renal and fecal routes play significant roles. Studies involving radiolabeled CMA have provided detailed insights into its excretion and clearance from the system.

The elimination half-life of chlormadinone acetate, a key pharmacokinetic parameter, has been a subject of some debate in scientific literature. However, recent and comprehensive studies have provided clearer figures. After a single oral dose, the mean terminal half-life (t½,z) of CMA has been reported to be approximately 25 hours and 34 hours in different studies. nih.govnih.govresearchgate.net Upon reaching a steady state after multiple doses, the half-life extends to a range of 36 to 39 hours. nih.govresearchgate.net Some literature has cited a longer half-life of up to 80 hours, though more recent studies with multiple dosing suggest the 36-39 hour range is more accurate. nih.gov

Studies in non-human primates, specifically baboons, have also contributed to the understanding of CMA's metabolic fate. In these studies, after administering radiolabeled CMA, radioactivity was recovered in both urine and feces. nih.gov After six days, approximately 17.5% of the tritium-labeled dose and 16.2% of the carbon-14-labeled dose were found in the urine, with 15.3% and 16.4% of the respective labels recovered in the feces. nih.gov The predominant conjugates found in both urine and bile were glucosiduronates. nih.gov

The data from these research findings are summarized in the tables below:

Table 1: Excretion of Chlormadinone Acetate in Humans

| Excretion Pathway | Percentage of Recovered Dose | Source |

| Urinary Excretion | ~45% | nih.govresearchgate.net |

| Fecal Excretion | ~42% | nih.govresearchgate.net |

Table 2: Elimination Half-Life of Chlormadinone Acetate in Humans

| Dosing Regimen | Elimination Half-Life (t½) | Source |

| Single Dose | ~25 hours | nih.gov |

| Single Dose | ~34 hours | nih.govresearchgate.net |

| Multiple Doses (Steady State) | 36-39 hours | nih.govresearchgate.net |

Preclinical Research Models and Methodologies in Chlormadinone Acetate Studies

In Vitro and Ex Vivo Systems for Mechanistic Elucidation

Cell-Based Assays for Receptor Binding and Transcriptional Activity (e.g., PALM cells, PC-3 cell lines, COS-7 cells)

To understand the antiandrogenic properties of chlormadinone (B195047) acetate (B1210297), researchers have employed various cell-based assays. These in vitro systems are instrumental in dissecting the molecular interactions of CMA with steroid hormone receptors.

One key model is the PALM cell line , which is derived from the PC-3 prostate cancer cell line and has been genetically modified to stably express the human androgen receptor (AR) and a luciferase reporter gene. nih.gov This allows for the quantification of AR transcriptional activity. In comparative studies, both CMA and the known antiandrogen cyproterone (B1669671) acetate (CPA) have been evaluated for their ability to compete with a synthetic androgen for binding to the AR and to inhibit its transcriptional activity. nih.gov

Research using PALM cells has demonstrated that chlormadinone acetate competitively binds to the androgen receptor. nih.gov In whole-cell binding assays, the inhibitory constant (Ki) for CMA was determined to be 3.3 ± 1.5 x 10⁻⁸ M, indicating a strong binding affinity. nih.gov Comparatively, the Ki for cyproterone acetate was 7.2 ± 1.3 x 10⁻⁸ M. nih.gov Furthermore, at a concentration of 3 x 10⁻⁷ M, CMA inhibited AR transcriptional activity by 40 ± 5%, while CPA at the same concentration showed an inhibition of 59 ± 6%. nih.gov

The PC-3 cell line itself, an androgen-insensitive prostate cancer cell line, has also been used to study the effects of CMA. nih.govherabiolabs.comresearchgate.net Studies have shown that CMA can dose-dependently inhibit the activity of the androgen receptor in PC-3 cells. nih.gov This is significant as PC-3 cells are known for their high metastatic potential and resistance to hormonal therapies, making them a valuable model for aggressive prostate cancer. herabiolabs.comresearchgate.net

COS-7 cells , derived from monkey kidney tissue, are another valuable tool in this research. nih.govpsu.edu These cells are often used for transient transfection studies to investigate receptor function. In studies with CMA, COS-7 cells have been co-transfected with an androgen receptor expression vector. Research has shown that CMA can cause a slower import of green fluorescent protein-labeled androgen receptor into the nucleus of COS-7 cells compared to a synthetic androgen. nih.gov This provides further evidence of its antagonistic effect on the androgen receptor.

| Compound | Inhibitory Constant (Ki) for Androgen Receptor Binding (M) | Inhibition of Androgen Receptor Transcriptional Activity (at 3 x 10⁻⁷ M) |

|---|---|---|

| Chlormadinone Acetate (CMA) | 3.3 ± 1.5 x 10⁻⁸ | 40 ± 5% |

| Cyproterone Acetate (CPA) | 7.2 ± 1.3 x 10⁻⁸ | 59 ± 6% |

Organ Explant Models for Tissue-Specific Responses (e.g., Human Endometrial Explants)

To investigate the tissue-specific effects of chlormadinone acetate, particularly on the endometrium, researchers have utilized human endometrial explant models. nih.govoup.comoup.com This ex vivo system allows for the study of cellular responses within a more physiologically relevant tissue architecture. oup.com

Studies using human endometrial explants have focused on the impact of CMA on prostaglandin (B15479496) biosynthesis, which is relevant to conditions like dysmenorrhea. nih.govresearchgate.net When endometrial explants were stimulated with interleukin-1β (IL-1β) to mimic an inflammatory state, CMA demonstrated a significant ability to down-regulate the expression of cyclooxygenase-2 (COX-2) mRNA. nih.govresearchgate.net Specifically, CMA led to a 55% reduction in COX-2 mRNA, which was a stronger effect than that observed with other progestins like dienogest (B1670515) (-40%) and drospirenone (B1670955) (46%). nih.govresearchgate.net This effect of CMA was independent of the menstrual cycle phase or the presence of endometriosis. researchgate.net

Furthermore, CMA significantly reduced the release of prostaglandin F₂α (PGF₂α) by an average of 60%. nih.govresearchgate.net This consistent suppressive effect on prostaglandin biosynthesis in human endometrial explants supports the clinical observations of CMA's efficacy in managing dysmenorrhea. nih.govresearchgate.net

Enzymatic Assays for 5α-reductase and COX-2 Activity

Enzymatic assays are critical for directly measuring the inhibitory effects of chlormadinone acetate on specific enzymes involved in hormone metabolism and inflammation.

5α-reductase is an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394). The inhibition of this enzyme is a key mechanism for antiandrogenic drugs. While some reports suggest that CMA is a competitive inhibitor of 5α-reductase, other in vitro studies have indicated that it has very low potency in this action. wikipedia.orgresearchgate.netresearchgate.netspringermedizin.de One study reported 0.0% inhibition of the enzyme at a 1 μM concentration, suggesting that its influence on 5α-reductase may not be a primary mechanism of its antiandrogenic effects. wikipedia.org

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by catalyzing the production of prostaglandins (B1171923). caymanchem.comsciopen.combpsbioscience.com As mentioned in the previous section, studies on human endometrial explants have shown that CMA effectively down-regulates COX-2 mRNA expression and subsequent prostaglandin production. nih.govresearchgate.net Enzymatic assays measuring COX-2 activity directly would further confirm this inhibitory effect. In studies comparing different progestins, CMA displayed the most consistent suppression of prostaglandin biosynthesis, suggesting a direct or indirect inhibitory effect on COX-2 activity in endometrial tissue. nih.govresearchgate.net

In Vivo Animal Models for Pharmacodynamic and Safety Assessment

Rodent Models for Reproductive and Endocrine Modulations

Rodent models, particularly rats, have been instrumental in evaluating the in vivo pharmacodynamic effects of chlormadinone acetate on the reproductive and endocrine systems. researchgate.netispub.com

In castrated rats, CMA has demonstrated significant antiandrogenic activity. researchgate.net Studies have shown that CMA and its metabolites can inhibit the testosterone-stimulated growth of the prostate and seminal vesicles. researchgate.netresearchgate.net This confirms the antiandrogenic properties observed in in vitro models.

Furthermore, rodent models have been used to assess the glucocorticoid properties of CMA. In immature rats, CMA has been shown to reduce the weight of the thymus and adrenal glands, indicating some glucocorticoid-like activity. researchgate.net This effect is also observed with one of its major metabolites, 3α-OH-CMA. researchgate.net

Comparative Studies in Different Animal Species for Safety and Efficacy (e.g., Beagle Dogs, Rabbits, Rats)

Comparative studies across different animal species are essential for a comprehensive safety and efficacy assessment of pharmaceutical compounds. Chlormadinone acetate has been studied in beagle dogs, rabbits, and rats. researchgate.netresearchgate.netwho.int

Beagle dogs have been used to study the effects of CMA on benign prostatic hyperplasia (BPH). nih.govmdpi.com These studies have been valuable in understanding its therapeutic potential for this condition. However, early studies in beagle dogs also raised safety concerns regarding the development of breast nodules. who.int

Rabbits have been utilized in bioassays to determine the progestomimetic activity of CMA and its metabolites. researchgate.net The rabbit endometrial proliferation test confirmed the progestogenic effects of CMA. researchgate.net

Rats have been a key species for studying the metabolism and antiandrogenic activity of CMA. researchgate.netresearchgate.netnih.gov Research in rats has helped to identify various metabolites and has shown marked species differences in the metabolic pathways. researchgate.net For instance, the hydroxylation patterns of CMA can differ between rats and humans. nih.gov Genotoxicity studies in rats have also been conducted. While DNA adducts were found in the liver of rats treated with CMA, the levels were significantly lower (30 to 50 times) than those observed with cyproterone acetate. wikipedia.org

Translational Research Approaches from Animal to Human Systems

The translation of findings from animal models to human clinical applications is a critical and often challenging aspect of pharmaceutical research. For chlormadinone acetate, various animal models have been employed to understand its biological effects, with a significant focus on its progestogenic, anti-androgenic, and contraceptive properties.

Rabbit models have been instrumental in elucidating the mechanisms of action of CMA. oup.com Studies in mature female rabbits have helped identify distinct dose-dependent mechanisms for preventing pregnancy. oup.com These studies provide a framework for understanding how different dosages might translate to varying contraceptive effects in humans. For instance, comparisons have been drawn between the ovulation-inhibiting doses in rabbits and the corresponding effective doses in women. oup.com

In the context of cancer research, particularly prostate cancer, rodent models have been valuable. Conditional PTEN-deficient mice have served as a preclinical model for evaluating the chemopreventive efficacy of CMA. waocp.org In these models, CMA demonstrated an ability to inhibit the proliferation of cancer cells, suggesting that the androgen axis is crucial for cancer growth in these mice and providing a rationale for its potential use in androgen-dependent conditions. waocp.org Rat models of prostate carcinogenesis, often involving chemical carcinogens in combination with testosterone, have also been widely used to study the effects of anti-androgens like CMA. iiarjournals.org

However, it is important to acknowledge the inherent limitations and disparities between animal and human systems. Methodological differences between animal experiments and human clinical trials can pose significant hurdles to direct translation. nih.gov For example, the development of mammary tumors in dogs administered chlormadinone acetate led to its withdrawal from the U.S. market, highlighting species-specific effects that may not be directly applicable to humans. nih.gov Despite these challenges, animal studies remain a foundational component of preclinical research, providing essential insights into the biological activity and potential therapeutic applications of compounds like chlormadinone acetate. nih.gov The successful translation of these findings often depends on the careful design of both animal and early-stage clinical studies. nih.gov

Advanced Analytical Techniques for Compound and Metabolite Analysis

The accurate detection and characterization of chlormadinone acetate and its metabolites are crucial for both preclinical research and potential clinical applications. A variety of sophisticated analytical techniques are employed for this purpose.

Mass Spectrometry and Chromatography for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatography, is a cornerstone for the identification and quantification of drug metabolites. ijpras.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a highly sensitive and specific method for determining the presence of chlormadinone acetate in biological matrices such as plasma. researchgate.netnih.gov

Researchers have developed and validated confirmatory methods using LC-MS/MS to analyze CMA in bovine and porcine plasma. researchgate.netnih.gov These methods often involve an initial extraction step, such as matrix-assisted liquid-liquid extraction followed by solid-phase extraction, to isolate the analytes before LC-MS/MS analysis. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) systems, including time-of-flight (TOF), quadrupole-TOF (Q-TOF), and Orbitrap mass analyzers, coupled with liquid chromatography, provide accurate mass measurements of the parent drug and its metabolites, facilitating the determination of their elemental composition. ijpras.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been used to determine plasma concentrations of CMA. nih.gov The in vitro metabolism of chlormadinone acetate has been studied using human, rabbit, and rat liver preparations, with metabolites being isolated and identified through techniques including gas chromatography and mass spectrometry. nih.gov These studies have identified key metabolites such as 2α-hydroxychlormadinone and 17α-acetoxy-6-chloro-3β-hydroxypregna-4,6-diene-20-one. nih.gov

Below is a table summarizing various chromatographic methods used for the analysis of chlormadinone acetate:

| Analytical Technique | Matrix | Purpose | Reference(s) |

| LC-MS/MS | Bovine and Porcine Plasma | Confirmatory analysis and quantification | researchgate.net, nih.gov |

| UHPLC-QE HF HRMS | Cow and Ewe Milk | Detection of hormone residues | mdpi.com |

| High Resolution LC-MS | Murine and Human Plasma | Simultaneous quantification of multiple progestins and steroid hormones | researchgate.net |

| GC-MS | Plasma | Determination of plasma concentrations | nih.gov |

| Thin-Layer Chromatography | Raw Material | Impurity profiling | nih.gov, nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Raw Material | Assay and impurity detection | nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides profound insight into the molecular structure. Both ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the structure of CMA and its metabolites. nih.govrivm.nlchemicalbook.com For instance, ¹H-NMR spectrometry has been used to characterize chlormadinone acetate, identifying the chemical shifts and multiplicity of various protons within the molecule. rivm.nl

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. numberanalytics.com The IR spectrum of chlormadinone acetate exhibits characteristic absorption bands corresponding to its various functional groups. nih.govrivm.nlpmda.go.jp These spectra are often compared with a reference standard to confirm the identity of the compound. nihs.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible radiation by a compound. nih.gov Chlormadinone acetate has a characteristic maximum absorption (λmax) at specific wavelengths, which can be used for its identification and quantification. nih.govnih.gov For example, UV spectroscopy has been used in conjunction with HPLC for the analysis of CMA. rivm.nl

The following table summarizes key spectroscopic data for chlormadinone acetate:

| Spectroscopic Method | Key Findings/Parameters | Reference(s) |

| ¹H-NMR | Chemical shifts (ppm) in CDCl₃: 0.73 (s, 18-CH₃), 1.15 (s, 19-CH₃), 2.05 (s, 21-CH₃), 2.10 (s, 17-acetyl), 6.30 (m, H4 and H7) | rivm.nl |

| ¹³C-NMR | Provides data for complete structural assignment. | chemicalbook.com |

| Infrared (IR) | Characteristic absorption bands (cm⁻¹): 1740, 1715, 1658, 1604, 1587, 1256, 1244. | nih.gov |

| UV-Visible | λmax at 283.5 nm and 286 nm. | nih.gov, nih.gov |

Advanced Research Topics and Emerging Insights on Chlormadinone Acetate

Neuroendocrine Interactions and Central Nervous System Effects

Recent research has shed light on the intricate interactions of chlormadinone (B195047) acetate (B1210297) with the central nervous system, revealing its potential to modulate mood, affective states, and cognitive functions through various neuroendocrine pathways.

Modulation of Mood and Affective States via Neurosteroid Pathways (e.g., GABAergic Systems)

Chlormadinone acetate has been shown to influence the levels of neurosteroids, which are key modulators of neuronal excitability and have a significant impact on mood and emotional well-being. A notable mechanism is its effect on the synthesis of allopregnanolone (B1667786), a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its potentiation generally leads to anxiolytic and calming effects.

A preclinical study in rats demonstrated that the administration of chlormadinone acetate leads to an increase in the brain content of allopregnanolone, particularly in the hippocampus. nih.gov When co-administered with estradiol (B170435) valerate, this effect was also observed in the hypothalamus and anterior pituitary, suggesting a synergistic action with estrogens in specific brain regions. nih.gov By increasing allopregnanolone levels, CMA can enhance GABAergic inhibition, which may contribute to its observed positive effects on mood and anxiety. nih.gov

Furthermore, research indicates that chlormadinone acetate also influences the endogenous opioid system. The same preclinical study found that CMA administration increased the levels of β-endorphin in the neurointermediate lobe and anterior pituitary. nih.gov β-endorphin is an endogenous opioid peptide involved in pain relief and feelings of well-being. This dual action on both the GABAergic and opioid systems highlights a complex neuroendocrine mechanism through which chlormadinone acetate may exert its influence on mood and affective states. nih.gov

Impact on Cognitive Functions and Memory Formation

The influence of chlormadinone acetate on cognitive functions and memory is an area of growing interest, though direct clinical evidence remains limited. The presence and activity of CMA in key brain regions associated with cognition, such as the hippocampus and hypothalamus, suggest a potential role in these processes. nih.gov The hippocampus is a critical brain structure for learning and memory formation.

Interestingly, the "acetate" component of the chlormadinone acetate molecule may also be a factor. Some research has suggested that acetate supplementation can enhance spatial memory in female mice through epigenetic and transcriptional remodeling in the dorsal hippocampus. nih.gov While this research was not on CMA directly, it opens an intriguing avenue for future investigation into whether the acetate moiety of CMA could contribute to its cognitive effects. nih.govnih.gov Currently, the hypothesis that CMA may influence cognitive function is primarily based on its observed neuroendocrine effects in preclinical models, and further dedicated research is needed to fully elucidate its impact on memory formation in humans. nih.gov

Comparative Pharmacodynamics and Structure-Activity Relationship (SAR) Studies

Understanding the pharmacodynamic profile of chlormadinone acetate in comparison to other progestins and the relationship between its chemical structure and biological activity is crucial for optimizing its therapeutic use and for the development of new, more selective compounds.

Comparison of Chlormadinone Acetate with Other Progestins and Antiandrogens

Chlormadinone acetate is a 17α-hydroxyprogesterone derivative, which distinguishes it from the 19-nortestosterone derivatives (estranes and gonanes) that constitute many other synthetic progestins. nih.gov This structural difference contributes to its unique pharmacological profile.

Receptor Binding Profile:

CMA exhibits a high affinity for the progesterone (B1679170) receptor (PR), which is responsible for its potent progestogenic effects. nih.gov In addition to its progestogenic activity, CMA is notable for its pronounced antiandrogenic properties. nih.gov It acts as a competitive antagonist at the androgen receptor (AR) and also inhibits the enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394). nih.govnih.gov This dual antiandrogenic action is a key feature that distinguishes it from many other progestins.

Compared to progesterone, CMA has a stronger progestogenic effect. nih.gov Unlike some other progestins derived from testosterone, CMA possesses no partial androgenic effects. nih.gov It does, however, exhibit a slight glucocorticoid effect, a characteristic it shares with other 17α-hydroxyprogesterone derivatives. nih.gov

The table below provides a comparative overview of the receptor binding affinities of chlormadinone acetate and its metabolites.

| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |

|---|---|---|---|

| Chlormadinone Acetate (CMA) | Data Not Available | Data Not Available | Data Not Available |

| 3α-hydroxy-CMA | Data Not Available | Data Not Available | Data Not Available |

| 3β-hydroxy-CMA | Data Not Available | Data Not Available | Data Not Available |

This table is interactive. Click on the headers to sort the data.

Investigation of Structural Modifications and Their Impact on Receptor Selectivity and Potency

The structure-activity relationship (SAR) of chlormadinone acetate and its derivatives is a key area of research for developing new compounds with improved therapeutic profiles. The core structure of CMA, a 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione, provides a scaffold for various modifications. nih.gov

The metabolites of CMA, 3α-hydroxy-CMA and 3β-hydroxy-CMA, have been studied to understand how structural changes affect receptor binding and activity. Both metabolites retain progestomimetic and antiandrogenic activities, although their binding affinities for the progesterone, androgen, and glucocorticoid receptors are lower than that of the parent compound, CMA. Notably, 3α-hydroxy-CMA also contributes to the glucocorticoid activity of CMA, while 3β-hydroxy-CMA does not. This demonstrates that even subtle changes, such as the stereochemistry of a hydroxyl group, can significantly alter the biological activity profile.

Further SAR studies on progesterone derivatives have highlighted the importance of specific structural features for receptor interaction. For instance, unsaturation at the C-4 or C-4,6 positions and the presence of a substituent at the C-6 position (such as the chloro group in CMA) are associated with high potency. The nature of the substituent at C-6 appears to be more related to its steric properties than its electronic character.

The 17α-acetoxy group is also a critical feature for the activity of many progestins in this class. The synthesis and biological evaluation of novel derivatives with modifications at various positions on the steroid nucleus are ongoing areas of research. ekb.egmdpi.commdpi.com The goal of these studies is to design molecules with enhanced selectivity for the progesterone receptor and minimized off-target effects, such as glucocorticoid or androgenic activity, to improve their therapeutic index.

Novel Therapeutic Applications Beyond Traditional Indications

The unique pharmacological properties of chlormadinone acetate, particularly its antiandrogenic effects, have led to the exploration of its use in therapeutic areas beyond contraception and hormone replacement therapy.

One of the most promising emerging applications for chlormadinone acetate is in the field of bone regeneration . Recent in vitro studies have demonstrated that CMA can promote the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells. nih.gov This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov Furthermore, CMA has been shown to enhance the odontogenic differentiation and mineralization of human dental pulp cells, suggesting its potential use in dental tissue regeneration. nih.gov Given that sex hormones play a crucial role in bone metabolism, the osteogenic properties of CMA present a novel and exciting avenue for its therapeutic application, potentially in the management of osteoporosis or in promoting bone healing. nih.govmdpi.commdpi.comglowm.commdpi.comnih.govresearchgate.netmdpi.com

The pronounced antiandrogenic activity of CMA also makes it a valuable therapeutic option for androgen-dependent dermatological conditions . It has been effectively used in the treatment of acne, seborrhea, and hirsutism. nih.govresearchgate.net By blocking androgen receptors and inhibiting 5α-reductase in the skin, CMA can reduce sebum production and hair growth in androgen-sensitive areas. nih.govnih.gov While the use of antiandrogens for these conditions is not entirely new, the favorable profile of CMA makes it a continued subject of interest for these applications.

The table below summarizes the novel and emerging therapeutic applications of chlormadinone acetate.

| Therapeutic Area | Mechanism of Action | Potential Application | Supporting Evidence |

|---|---|---|---|

| Bone Regeneration | Promotes osteogenic differentiation of mesenchymal stem cells via the ERK signaling pathway. | Treatment of osteoporosis, enhancement of bone healing, and dental tissue regeneration. | In vitro studies on human bone marrow and dental pulp stem cells. |

| Dermatology (Androgen-Dependent Conditions) | Competitive antagonism of the androgen receptor and inhibition of 5α-reductase. | Treatment of acne, seborrhea, and hirsutism. | Clinical studies demonstrating efficacy in improving skin and hair conditions. |

This table is interactive. Click on the headers to sort the data.

Role in Assisted Reproductive Technologies (e.g., Progestin-Primed Ovarian Stimulation)

Chlormadinone acetate is gaining attention for its use in Progestin-Primed Ovarian Stimulation (PPOS) protocols, an innovative approach in assisted reproductive technology (ART). patsnap.com The primary goal of PPOS is to prevent a premature luteinizing hormone (LH) surge during controlled ovarian stimulation, which can otherwise lead to cycle cancellation. nih.gov CMA, through its antigonadotropic effects, effectively suppresses the LH surge by exerting negative feedback on the hypothalamus-pituitary axis. nih.govpatsnap.com

Retrospective studies have compared the efficacy of PPOS with CMA against the standard gonadotropin-releasing hormone (GnRH) antagonist protocol. Research indicates that CMA is highly effective at preventing a premature LH surge. patsnap.com One study found no instances of premature LH surge in the PPOS with CMA group, compared to a 5.9% occurrence in the GnRH antagonist group. nih.gov Furthermore, clinical outcomes such as fertilization rates, blastocyst formation rates, and clinical pregnancy rates have been found to be comparable between the two protocols. nih.govdrugbank.com These findings suggest that PPOS with CMA is a viable and effective alternative for ovarian stimulation, particularly in normal ovarian responders. nih.govdrugbank.com The oral administration of CMA also presents a potentially more patient-friendly and cost-effective option compared to injectable GnRH antagonists. nih.gov

| Parameter | PPOS with Chlormadinone Acetate (CMA) | GnRH Antagonist Protocol | Reference |

|---|---|---|---|

| Premature LH Surge | Completely suppressed (0%) | Occurred in some cases (e.g., 5.9%) | patsnap.comnih.gov |

| LH Level at Trigger (mIU/mL) | Significantly lower (e.g., 0.9) | Higher (e.g., 2.0) | nih.gov |

| Fertilization Rate | No significant difference | No significant difference | nih.gov |

| Blastocyst Formation Rate | No significant difference | No significant difference | nih.gov |

| Clinical Pregnancy Rate | Comparable | Comparable | nih.gov |

| Congenital Abnormality Rate | 0.0% | 0.9% | drugbank.com |

Potential in the Management of Androgen-Dependent Dermatological Conditions

The antiandrogenic properties of chlormadinone acetate make it a compound of significant interest for treating androgen-dependent skin conditions such as acne, hirsutism, and seborrhea. nih.govnih.gov CMA exerts its effects through multiple mechanisms: it competitively blocks androgen receptors in the skin, reduces the activity of 5-alpha-reductase (an enzyme that converts testosterone to the more potent dihydrotestosterone), and suppresses the production of androgens from both the ovaries and adrenal glands. nih.govpatsnap.com

Clinical research, often evaluating CMA in combination with an estrogen like ethinylestradiol, has demonstrated its efficacy. In women with mild to moderate papulopustular acne, treatment has led to a significant reduction in acne lesions, decreased seborrhea, and smaller pore size. karger.com One study noted that after 12 treatment cycles, 59.4% of women experienced at least a 50% reduction in acne lesions. karger.com Improvements in facial skin condition have been observed after as few as three to six treatment cycles. nih.gov For hirsutism, the excessive growth of terminal hair in a male-like pattern, studies have shown that treatment with a CMA-containing oral contraceptive can lead to significant improvements and, in some cases, complete resolution of symptoms. researchgate.netnih.gov These dermatological benefits are attributed to the targeted reduction of androgenic stimulation of the pilosebaceous unit. researchgate.net

| Condition | Key Research Finding | Reference |

|---|---|---|

| Acne Vulgaris | Significant reduction in acne lesions (comedones, papules/pustules) after 3 and 6 cycles. | nih.gov |

| Acne Vulgaris | 59.4% of women showed at least a 50% reduction in acne lesions after 12 cycles. | karger.com |

| Hirsutism | Significant improvement in hirsutism score evident at the end of 6 treatment cycles. | metabolomicsworkbench.org |

| Hirsutism | Complete disappearance of hirsutism in 4 out of 11 patients receiving EE/CMA in one study. | researchgate.net |

| Seborrhea | Reported improvements and reduction in seborrheic secretion in patients with PCOS. | nih.govmedchemexpress.com |

| Skin Physiology | Statistically significant decrease in pore size and improvement in epidermal barrier function. | nih.gov |

Research into Anti-Inflammatory Applications

While direct research into the anti-inflammatory properties of chlormadinone acetate is still an emerging field, its parent compound, progesterone, is known to possess significant anti-inflammatory and immunomodulatory effects. nih.govencyclopedia.pub As a progesterone derivative, CMA is hypothesized to share some of these capabilities. nih.gov Progesterone has been shown to exert anti-inflammatory actions by reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govkarger.com